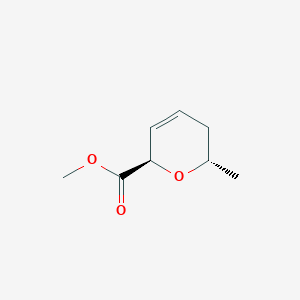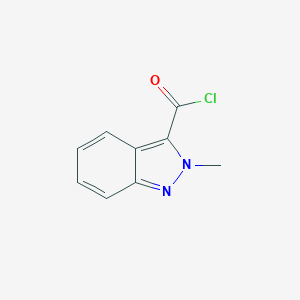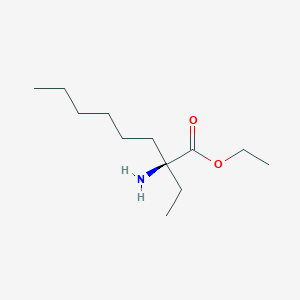
1-Benzyl-3-methylpyrrolidin-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves diastereoselective conjugate additions and further modifications to introduce various functional groups. For instance, asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid have been achieved through diastereoselective conjugate addition, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Bunnage et al., 2004).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-methylpyrrolidin-3-amine and its derivatives can be elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the pyrrolidine ring, which are crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Chemical properties of 1-Benzyl-3-methylpyrrolidin-3-amine derivatives are influenced by the functional groups attached to the pyrrolidine ring. For example, the reactivity towards electrophilic and nucleophilic species can be modulated by substituents, affecting the compound's participation in various chemical reactions. Electrophilic aromatic substitution reactions involving benzylpyrrolidine derivatives have been explored for the synthesis of complex organic molecules (Gebert et al., 2003).
Aplicaciones Científicas De Investigación
PARP Inhibitor Development for Cancer Therapy
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors showcases the utility of cyclic amine-containing benzimidazole carboxamides, which exhibit significant potency against PARP enzymes. These compounds, including the notable ABT-888, demonstrate excellent in vitro and in vivo efficacy, highlighting their potential in cancer treatment through combination therapies (Penning et al., 2009).
Nucleophilic Reactivities in Organic Synthesis
Research on the reactivities of tertiary alkylamines, such as N-methylpyrrolidine, with benzhydrylium ions contributes to a deeper understanding of their kinetics in organic synthesis. These insights are crucial for developing more efficient synthetic methodologies (Ammer et al., 2010).
Asymmetric Synthesis and Stereoselectivity
The conjugate addition of benzylamine to chiral 3-aziridin-2-yl-acrylates, resulting in high-yield, stereoselective 3-aziridin-2-yl-3-benzylaminopropionates, underscores the importance of 1-Benzyl-3-methylpyrrolidin-3-amine analogs in asymmetric synthesis. This process facilitates the production of vicinal diamine derivatives, crucial in the synthesis of peptidomimetics and biologically active molecules (Yoon et al., 2010).
Derivatization in Analytical Chemistry
In analytical chemistry, the derivatization of biogenic amines for high-performance liquid chromatography (HPLC) analysis represents another application. A new benzoylation procedure developed for this purpose shows improved reliability, enhancing the detection and quantification of various amines (Özdestan & Üren, 2009).
Advanced Materials Synthesis
The synthesis of 3-Benzyl-1,3-thiazolidines through [2 + 3]-cycloaddition reactions demonstrates the role of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine derivatives in materials science. These reactions, facilitated by sonication, yield spirocyclic 1,3-thiazolidines, highlighting the versatility of these compounds in creating novel materials (Gebert et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-3-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZNKWUBDUKXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441024 | |
| Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181114-76-1 | |
| Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)

![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)








![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
